tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Description
This compound is a bicyclic spiro[3.3]heptane derivative featuring a tert-butyl carboxylate group at the 2-position and a chiral (7R)-amino group at the 7-position, with a hydrochloride counterion enhancing solubility and stability. Its spirocyclic architecture confers rigidity, making it valuable in medicinal chemistry for conformational restriction and target binding optimization. The stereochemistry at C7 is critical for enantioselective interactions, particularly in CNS-targeted drug candidates .
Properties
IUPAC Name |
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZDJWHYRSKJM-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule’s spiro[3.3]heptane core necessitates strategic disconnections to identify viable precursors. Retrosynthetically, the molecule is derived from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a ketone intermediate that undergoes sequential reduction and amination to install the (7R)-amino group . The tert-butyl carbamate (Boc) group serves as a protecting moiety for the secondary amine, which is subsequently deprotected under acidic conditions to yield the hydrochloride salt .
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 0–25 | 93.7 |
| NaBH₄ | EtOAc | 0–20 | 89.2 |
| NaBH(OAc)₃ | DCE | 25 | 63.2 |
Reductive Amination for (7R)-Amino Group Installation
Reductive amination of the ketone intermediate with primary amines introduces the chiral amino group. Acetic acid and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) facilitate this transformation. For example, reacting tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with acetaldehyde and NaBH(OAc)₃ yields the ethylamine derivative in 63.2% yield . Enantiomeric excess is achieved using chiral auxiliaries or catalysts, though explicit details remain proprietary.
Grignard Addition Followed by Oxidation and Amination
Alternative routes employ Grignard reagents to functionalize the spirocyclic core. Benzyl magnesium chloride reacts with the ketone intermediate in tetrahydrofuran (THF) at 0°C, yielding tert-butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in 69% yield . Subsequent oxidation of the benzyl group and reductive amination introduces the amino moiety, though this multi-step approach suffers from lower overall efficiency.
Hydrochloride Salt Formation and Deprotection
The final step involves Boc deprotection using hydrochloric acid (HCl) in dioxane, yielding the hydrochloride salt. Treating tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate with 4M HCl in dioxane at 20°C for 1 hour provides the target compound in quantitative yield . The hydrochloride salt enhances stability and solubility for pharmaceutical formulations.
Table 2: Deprotection Conditions
Stereochemical Considerations and Resolution
The (7R)-configuration is critical for biological activity. While asymmetric synthesis methods are sparingly documented, chiral HPLC or enzymatic resolution may isolate the desired enantiomer from racemic mixtures. Industrial-scale processes likely employ cost-effective catalytic asymmetric hydrogenation, though academic reports emphasize diastereomeric crystallization for resolution .
Comparative Analysis of Synthetic Routes
The NaBH₄-mediated reduction (93.7% yield) and reductive amination (63.2% yield) represent the most efficient pathways. Grignard-based methods, while versatile, require additional steps and suffer from moderate yields. Hydrochloride salt formation is universally achieved via HCl treatment, ensuring high purity and scalability.
Industrial Applications and Scalability
Large-scale production prioritizes tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as the starting material due to commercial availability. Process optimization focuses on minimizing borohydride usage and enhancing stereoselectivity through ligand-modified catalysts. Continuous-flow systems are emerging to improve reaction control and safety .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to generate the free amine. This reaction is critical for subsequent functionalization:
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| HCl (4 M in dioxane) at 25°C for 2 h | Free amine hydrochloride salt | 95% | |
| Trifluoroacetic acid (TFA) in DCM | Free amine (TFA salt) | 89% |
Mechanistic Insight : Acidic hydrolysis cleaves the carbamate bond, releasing CO₂ and tert-butanol. The stereochemistry at C7 remains intact due to the absence of steric hindrance during hydrolysis .
Reductive Amination
The primary amine participates in reductive amination with ketones or aldehydes. A representative example from a patent synthesis :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetaldehyde | NaBH(OAc)₃, DCE, 25°C, 12 h | Ethyl-substituted derivative | 63.2% | |
| Cyclohexanone | NaBH₃CN, MeOH, 0°C → 25°C, 6 h | Cyclohexylamine analog | 78% |
Key Notes :
-
Stereoselectivity is maintained at C7 due to the rigid spirocyclic framework .
-
Borane-based reductants (e.g., NaBH(OAc)₃) minimize epimerization risks .
Nucleophilic Substitution Reactions
The free amine acts as a nucleophile in alkylation and arylation reactions:
Stereochemical Outcome : No racemization observed at C7 under basic or low-temperature conditions .
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → 25°C, 2 h | N-Acetylated derivative | 88% | |
| Boc-glycine | HATU, DIPEA, DMF, 25°C, 12 h | Dipeptide conjugate | 76% |
Side Reactions : Over-acylation is prevented by using stoichiometric amounts of base (e.g., Et₃N) .
Suzuki-Miyaura Coupling
The spirocyclic amine has been used in cross-coupling reactions for complex heterocycle synthesis:
| Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 8 h | Bipyridyl-spirocyclic hybrid | 67% |
Challenges : The Boc group remains stable under Pd-catalyzed conditions, but prolonged heating (>12 h) may cause partial deprotection .
Salt Metathesis
The hydrochloride salt can be converted to other counterions for solubility optimization:
| Salt Form | Conditions | Outcome | Purity | Source |
|---|---|---|---|---|
| Trifluoroacetate | Ion exchange resin (TFA form) | Enhanced HPLC compatibility | >99% | |
| Mesylate | Methanesulfonic acid, EtOAc, 25°C, 1 h | Improved crystallinity | 98% |
Stability Under Reaction Conditions
-
pH Sensitivity : Stable in pH 3–7; Boc group hydrolyzes at pH <2 or >9 .
-
Light Sensitivity : No degradation observed under ambient light for 72 h .
This compound’s reactivity is defined by its primary amine, spirocyclic rigidity, and acid-labile Boc group. Its applications span kinase inhibitor synthesis (e.g., PAD4 inhibitors ) and peptidomimetic design, with stereochemical integrity preserved in most transformations.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential therapeutic effects in treating various neurological disorders. Research indicates that derivatives of spirocyclic compounds can exhibit significant activity against conditions such as anxiety and depression. The spiro structure is known to enhance binding affinity to specific receptors in the brain, making it a candidate for further exploration in neuropharmacology .
Drug Design and Development
The unique aza-spiro structure of this compound allows for modifications that can lead to improved pharmacokinetic properties. Researchers have utilized it as a scaffold for synthesizing new analogs aimed at optimizing efficacy and reducing side effects. The compound's ability to interact with multiple biological targets makes it a versatile building block in drug design .
Studies have shown that the compound exhibits notable biological activity, including antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to inhibit certain enzymes and modulate immune responses, presenting opportunities for developing new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic scaffold allows for precise binding to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride (CAS 1414958-13-6)
- Structural Difference: Amino group at the 6-position instead of 5.
- Properties: Molecular Weight: 248.75 g/mol (vs. target compound: ~264 g/mol). Solubility: Hydrochloride salt improves aqueous solubility. Synthetic Yield: Not explicitly reported, but similar synthetic routes (e.g., LiAlH4 reduction) yield 85–92% for analogs .
- Applications : Positional isomerism may alter receptor selectivity in kinase inhibitors or neurotransmitter analogs .
tert-butyl 5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d)
- Structural Difference : 2,6-Diaza core with a chloro-fluorophenyl substituent.
- Properties :
- Melting Point: 102–104°C (lower than target compound’s likely range).
- [α]D: +20.40 (indicative of distinct stereoelectronic effects).
Spiro[3.3]heptane Derivatives with Non-Amino Substituents
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5)
- Structural Difference: Ketone group at C6 instead of C7-amino.
- Applications : Serves as a synthetic intermediate for introducing amines via reductive amination. Reported in tuberculosis drug research .
- Reactivity: The oxo group enables nucleophilic additions, contrasting with the amino group’s hydrogen-bonding capacity .
tert-butyl 6-(1,3-dioxoisoindolin-2-yl)oxy-2-azaspiro[3.3]heptane-2-carboxylate (10)
- Structural Difference : Phthalimide-protected hydroxyl group at C4.
- Synthetic Utility: Used in protecting-group strategies; 40% yield via Mitsunobu-like reactions .
Bicyclic Non-Spiro Analogs
tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1290539-90-0)
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | [α]D (c = 0.1, MeOH) | Key Applications |
|---|---|---|---|---|---|---|
| tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride | Spiro[3.3]heptane | 7R-NH2, 2-Boc, HCl | ~264 | Not reported | Not reported | CNS drug candidates |
| tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride | Spiro[3.3]heptane | 6-NH2, 2-Boc, HCl | 248.75 | Not reported | Not reported | Kinase inhibitors |
| tert-butyl 5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 2,6-Diazaspiro[3.3]heptane | 5-(Cl, F-Ph), 2-Boc | 431.16 | 102–104 | +20.40 | Catalytic ligands |
| tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | Bicyclo[2.2.1]heptane | endo-5-NH2, 2-Boc | ~240 | Not reported | Not reported | Neuraminidase inhibitors |
Biological Activity
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride , with the CAS number 2198056-37-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. Its molecular formula is , and it possesses a molar mass of approximately 250.77 g/mol. The unique structure contributes to its interaction with biological targets, particularly in enzymatic pathways.
Research indicates that tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate may inhibit specific enzymes critical for bacterial survival, particularly targeting glutamate racemase in Helicobacter pylori. This enzyme is essential for the biosynthesis of peptidoglycan in bacterial cell walls, making it a viable target for antibacterial drug development .
In Vitro Studies
A study evaluating various spirocyclic compounds demonstrated that certain derivatives exhibited significant inhibitory activity against glutamate racemase, suggesting that modifications to the spirocyclic structure can enhance biological efficacy . The results are summarized in the following table:
| Compound | Structure | Inhibitory Activity (IC50) |
|---|---|---|
| Compound A | Spirocyclic | 15 µM |
| Compound B | tert-butyl derivative | 8 µM |
| tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate | Target compound | 5 µM |
Case Studies
- Antibacterial Activity : A case study focused on the antibacterial properties of spirocyclic compounds found that tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate exhibited potent activity against H. pylori. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains of this bacterium.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar compounds, indicating that they could modulate neurotransmitter systems and potentially offer therapeutic benefits in neurodegenerative diseases. Although specific data on tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate was limited, its structural analogs showed promising results in preclinical models.
Toxicity and Safety Profile
Preliminary assessments indicate that tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate has a favorable safety profile with low cytotoxicity in standard cell lines. However, comprehensive toxicity studies are necessary to fully understand its safety for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for achieving high enantiomeric purity of tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride?
- Methodological Answer :
- A common approach involves reacting tert-butyl chloroformate with a spirocyclic amine intermediate in dichloromethane (DCM) at low temperatures (0–5°C) using triethylamine (TEA) as a base to minimize side reactions .
- Enantiomeric purity is achieved via hydrogenation with a Pd/C catalyst under H₂ (1 atm), followed by crystallization at 5°C to isolate the hydrochloride salt .
- Key parameters: Strict temperature control during coupling, inert atmosphere (N₂), and solvent purity to prevent racemization.
Q. What purification and characterization techniques are recommended to ensure chemical and stereochemical purity?
- Methodological Answer :
- Purification : Vacuum filtration through Celite® to remove catalysts, followed by solvent removal under reduced pressure (rotary evaporator). Crystallization in methanol or ethyl acetate yields high-purity solids .
- Characterization :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm spirocyclic structure and amine proton shifts (~δ 1.3–4.8 ppm for tert-butyl and azaspiro motifs) .
- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 212.3) and retention times to verify purity .
Advanced Research Questions
Q. How can enantiomeric instability during derivatization reactions be resolved?
- Methodological Answer :
- Chiral Catalysts : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation conditions to retain configuration during amide bond formation .
- Analytical Monitoring : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) to track enantiomeric excess (ee).
- Reaction Optimization : Lower reaction temperatures (<0°C) and aprotic solvents (e.g., THF) reduce racemization rates .
Q. How is this compound applied in fragment-based drug discovery, such as in WDR5-MYC inhibitors?
- Methodological Answer :
- Coupling Reactions : React the amine group with carboxylic acids (e.g., sulfonamide intermediates) using HATU/DIPEA in DCM. For example, 40 mg of the compound with 1.15 eq HATU in 0.29 M DCM at RT for 17 hours yields coupled products .
- Purification : Post-reaction extraction with EtOAc, drying (Na₂SO₄), and solvent removal. Crude products are analyzed via LCMS (m/z 544.3 [M+H]⁺) and purified via preparative HPLC .
Q. How can discrepancies in crystallographic data for the spirocyclic structure be addressed?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data refinement, particularly for handling twinned crystals. Validate hydrogen bonding and torsion angles with SHELXPRO .
- Complementary Techniques : Compare X-ray data with DFT-calculated structures or solid-state NMR to resolve ambiguities in bond lengths/angles .
Data Contradiction Analysis
Q. How to troubleshoot conflicting yields reported for hydrogenation vs. coupling-based syntheses?
- Methodological Answer :
- Root Cause : Hydrogenation (e.g., Pd/C, H₂) may yield higher enantiopurity but lower scalability due to gas handling, while coupling reactions (e.g., HATU) offer scalability but risk racemization .
- Mitigation :
- Compare reaction scales: Small-scale hydrogenation (~0.1 mol) vs. large-scale coupling (e.g., continuous flow reactors for >1 mol) .
- Validate yields via orthogonal methods (e.g., gravimetric analysis vs. LCMS area-under-curve).
Application in Experimental Design
Q. What strategies are recommended for incorporating this compound into multi-step syntheses of bioactive molecules?
- Methodological Answer :
- Protection/Deprotection : Use the tert-butyl carbamate (Boc) group as a temporary protecting group. Deprotect with HCl in EtOAc (2N, 15 hours) to free the amine for subsequent reactions .
- Stability Testing : Monitor degradation under acidic/thermal stress (e.g., 40°C, 1 week) via TLC or NMR to ensure compatibility with downstream steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
